YUKA1

概要

説明

YUKA1は、ヒストンリシン脱メチル化酵素であるリシン脱メチル化酵素5A(KDM5A)の強力な細胞透過性阻害剤です。 ヒト細胞において、ヒストンH3のリシン4のトリメチル化レベル(H3K4me3)を有意に増加させることが示されており、これは抗がん活性に関連しています .

準備方法

合成経路と反応条件

YUKA1は、3-チオ-1,2,4-トリアゾールコアの形成を含む一連の化学反応を通じて合成されます。 合成経路には通常、以下のステップが含まれます。

3-チオ-1,2,4-トリアゾールコアの形成: これは、適切なチオセミカルバジド誘導体とヒドラジン誘導体を制御された条件下で反応させることによって達成されます。

工業生産方法

This compoundの工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。 これには、収率と純度を高くするために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。 このプロセスには、一貫性と安全性を確保するための厳格な品質管理措置も含まれます .

化学反応解析

反応の種類

This compoundは、その構造中の反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。 条件は通常、中程度の温度と不活性雰囲気を伴います。

酸化反応: 過酸化水素または過マンガン酸カリウムなどの酸化剤は、制御された条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、this compoundのさまざまな置換誘導体を生成する可能性があり、一方、酸化反応と還元反応は、分子に存在する官能基を修飾する可能性があります .

化学反応の分析

Types of Reactions

YUKA1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

科学的研究の応用

Scientific Research Applications

YUKA1 has several applications in scientific research:

- Cancer Biology : It is primarily studied for its anti-cancer properties. Research has demonstrated that this compound effectively reduces the proliferation of cancer cells dependent on KDM5A activity. For instance, in HeLa cervical cancer cells, treatment with this compound resulted in a significant decrease in cell proliferation and colony formation compared to controls .

- Epigenetics : As a tool compound, this compound is used to investigate the role of KDM5A in epigenetic regulation and its implications in various biological processes. Its specificity allows researchers to delineate the functions of KDM5A from other lysine demethylases.

- Drug Resistance Studies : this compound has been employed in studies examining resistance mechanisms in cancer therapies. In experiments with HER2+ breast cancer cells treated with trastuzumab, this compound reduced the emergence of resistant colonies, highlighting its potential to enhance the efficacy of existing treatments .

Case Study 1: HeLa Cell Line

In a study involving HeLa cells, treatment with this compound led to:

- Increase in H3K4me3 Levels : A dose-dependent increase was observed after 48 hours of treatment.

- Reduction in Proliferation : Proliferation was reduced to less than half compared to DMSO-treated controls after three days.

- Colony Formation : A significant decrease in colony formation was noted over two weeks .

Case Study 2: MCF7 Cell Line

In contrast, MCF7 breast cancer cells exhibited:

- Limited Response : While H3K4me3 levels increased slightly, there was no significant reduction in proliferation or colony formation compared to controls.

- Differential Sensitivity : The contrasting results between HeLa and MCF7 cells underscore the importance of cellular context when evaluating the efficacy of KDM5A inhibitors like this compound .

作用機序

YUKA1は、リシン脱メチル化酵素5Aを特異的に阻害することによってその効果を発揮します。 この酵素は、ヒストンH3のリシン4からメチル基を除去する役割を担っています。 この酵素を阻害することによって、this compoundはヒストンH3のリシン4のトリメチル化レベルを高め、遺伝子発現の変化を引き起こし、がん細胞の増殖と薬剤耐性を抑制する可能性があります .

類似化合物との比較

YUKA1は、他の類似化合物と比較して、リシン脱メチル化酵素5Aに対する高い特異性を持つ点でユニークです。 リシン脱メチル化酵素5B、リシン脱メチル化酵素6A、リシン脱メチル化酵素6Bなどの他のリシン脱メチル化酵素に対しては、最小限の活性しか示しません . 類似の化合物には、次のものがあります。

CPI-455: 複数の脱メチル化酵素に対してより広範な活性を示す、別のリシン脱メチル化酵素阻害剤.

JIB-04: This compoundと比較して特異性が低い、リシン脱メチル化酵素のパン阻害剤.

GSK-J4: This compoundとは異なる特異性を示す、リシン脱メチル化酵素6Aとリシン脱メチル化酵素6Bの阻害剤.

This compoundのリシン脱メチル化酵素5Aに対するユニークな特異性は、この酵素のさまざまな生物学的プロセスや疾患における特定の役割を研究するための貴重なツールとなります .

生物活性

YUKA1 is a selective inhibitor of the lysine demethylase KDM5A, which plays a significant role in various biological processes, particularly in cancer biology. This compound has garnered attention due to its potential therapeutic applications in targeting cancer cell proliferation and drug resistance mechanisms.

This compound functions primarily by inhibiting the demethylase activity of KDM5A, leading to an increase in trimethylation of histone H3 at lysine 4 (H3K4me3) levels. This modification is associated with active transcription and is crucial for regulating gene expression involved in cell proliferation and differentiation.

Selectivity and Specificity

This compound demonstrates high selectivity for KDM5A over its close homolog KDM5B and other related demethylases such as KDM6A and KDM6B. In vitro studies have shown that this compound does not inhibit these closely related enzymes at concentrations up to 50 μM, indicating its potential as a targeted therapeutic agent for cancers driven by KDM5A activity .

In Vitro Studies

This compound has been tested on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The following observations were made:

- HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in global H3K4me3 levels after 48 hours. Proliferation was significantly reduced, with colony formation assays showing fewer colonies compared to DMSO-treated controls .

- MCF7 Cells : In contrast, MCF7 cells exhibited minimal response to this compound treatment, with no significant changes in H3K4 methylation or proliferation observed. This differential response highlights the context-dependent effects of KDM5A inhibition .

- ZR-75-1 Cells : In breast cancer cells with amplified KDM5A, this compound increased H3K4me3 levels and decreased cell proliferation over five days, further supporting its role as an effective inhibitor in specific cancer contexts .

Mechanistic Insights

The ability of this compound to alter methylation states correlates with its impact on cell proliferation. The compound's selective inhibition of KDM5A leads to reduced drug tolerance in EGFR-mutant lung cancer cells treated with gefitinib and HER2+ breast cancer cells treated with trastuzumab, suggesting that it may play a role in overcoming resistance mechanisms associated with these treatments .

Case Study 1: Impact on Drug Resistance

In a study focusing on EGFR-mutant lung cancer cells, this compound was shown to prevent the emergence of drug-tolerant cells when combined with gefitinib treatment. This finding underscores the potential of this compound not only as a standalone treatment but also as an adjunct therapy to enhance the efficacy of existing drugs .

Case Study 2: Differential Effects Across Cancer Types

The varied responses observed between HeLa and MCF7 cells illustrate the necessity for personalized approaches in cancer therapy. While this compound effectively inhibits proliferation in KDM5A-dependent contexts, its lack of effect on MCF7 cells indicates that not all cancers may benefit from this inhibitor .

Research Findings Summary Table

| Cell Line | Effect of this compound | H3K4me3 Levels | Proliferation Impact | Notes |

|---|---|---|---|---|

| HeLa | Significant | Increased | Reduced | Effective KDM5A inhibition |

| MCF7 | Minimal | No change | No impact | Not dependent on KDM5A |

| ZR-75-1 | Significant | Increased | Reduced | Amplified KDM5A |

| MDA-MB-231 | Minor | Slight increase | Minor decrease | Limited sensitivity |

特性

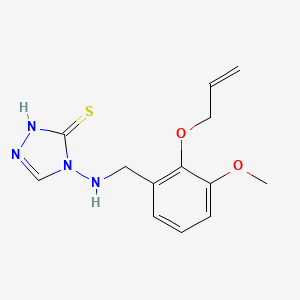

IUPAC Name |

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJCZZWENDYDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326169 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708991-09-7 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。